
N-(2-chlorobenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide, commonly known as ABT-639, is a novel compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of isoxazolecarboxamide, which is known for its analgesic and anti-inflammatory properties. ABT-639 exhibits a high affinity and selectivity for the T-type calcium channel, making it a promising candidate for the treatment of pain, epilepsy, and other neurological disorders.
Mécanisme D'action
ABT-639 exhibits a high affinity and selectivity for the T-type calcium channel, which is involved in the regulation of neuronal excitability. By blocking the T-type calcium channel, ABT-639 reduces the influx of calcium ions into the cell, leading to a decrease in neuronal excitability and neurotransmitter release. This, in turn, results in the analgesic, anti-inflammatory, and anticonvulsant effects of ABT-639.
Biochemical and Physiological Effects:
ABT-639 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain, inflammatory pain, and visceral pain. ABT-639 has also been shown to reduce the frequency and severity of seizures in animal models of epilepsy. Additionally, ABT-639 has been shown to have a positive effect on cardiac function and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
ABT-639 has several advantages for use in lab experiments. It has a high affinity and selectivity for the T-type calcium channel, making it a useful tool for studying the role of this channel in neuronal excitability and neurotransmitter release. ABT-639 is also relatively stable and can be easily synthesized in large quantities, making it suitable for use in high-throughput screening assays. However, one limitation of ABT-639 is that it is not selective for the T-type calcium channel, and may also interact with other ion channels and receptors.
Orientations Futures
There are several future directions for research on ABT-639. One area of interest is the potential use of ABT-639 in the treatment of pain and epilepsy in humans. Clinical trials are currently underway to evaluate the safety and efficacy of ABT-639 in these indications. Another area of interest is the development of more selective T-type calcium channel blockers, which may have fewer off-target effects than ABT-639. Finally, further research is needed to fully understand the mechanism of action of ABT-639 and its potential applications in other diseases, such as cardiac arrhythmias and hypertension.
Méthodes De Synthèse
The synthesis of ABT-639 involves several steps, starting with the reaction of 2-chlorobenzylamine with 3-isoxazolecarboxylic acid to form the corresponding amide. The amide is then treated with formaldehyde and morpholine to obtain the final product. The synthesis process has been optimized to improve the yield and purity of ABT-639, making it suitable for large-scale production.
Applications De Recherche Scientifique
ABT-639 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties, making it a promising candidate for the treatment of pain, epilepsy, and other neurological disorders. ABT-639 has also been studied for its potential use in treating cardiac arrhythmias and hypertension.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c17-14-4-2-1-3-12(14)10-18-16(21)15-9-13(23-19-15)11-20-5-7-22-8-6-20/h1-4,9H,5-8,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSLUYBBWCZNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NO2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(5-ethyl-2-pyridinyl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5163690.png)
![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5163700.png)
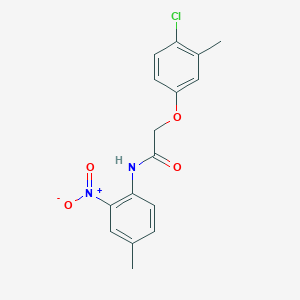
![1-[4-(hexyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5163713.png)
![2,3,4,5-tetrabromo-6-{[(2-ethylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5163724.png)
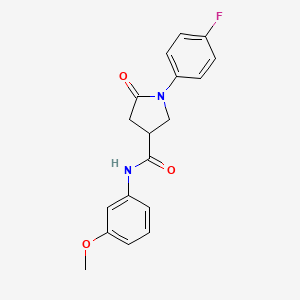

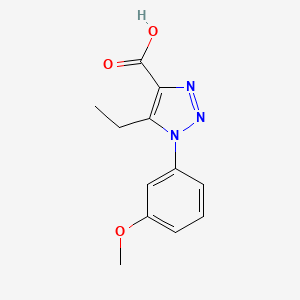
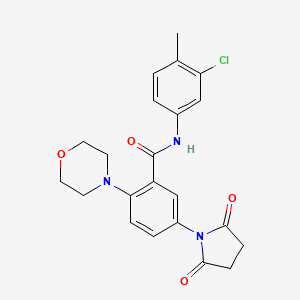
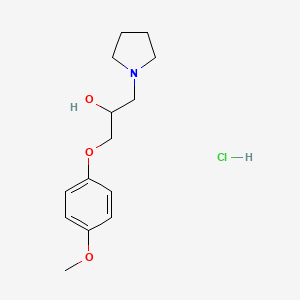
![methyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}benzoate](/img/structure/B5163753.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5163759.png)
![(3R*,4R*)-4-[4-(2-phenylethyl)-1-piperazinyl]-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinol](/img/structure/B5163776.png)
![1-[2-(1-adamantyl)ethoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5163781.png)
